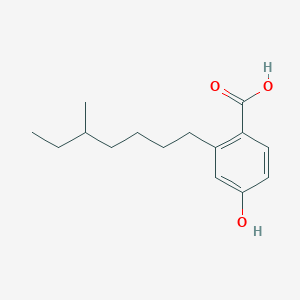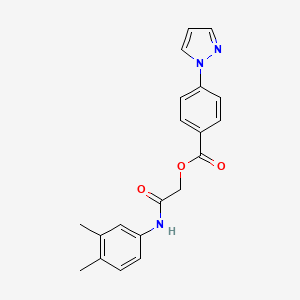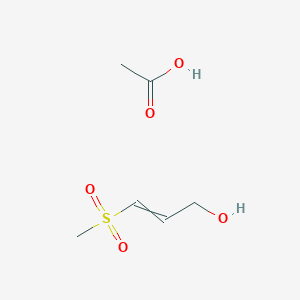
Acetic acid;3-methylsulfonylprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-methylsulfonylprop-2-en-1-ol is a chemical compound with the molecular formula C6H10O4S It is characterized by the presence of both an acetic acid moiety and a 3-methylsulfonylprop-2-en-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylsulfonylprop-2-en-1-ol typically involves the reaction of acetic acid with 3-methylsulfonylprop-2-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-methylsulfonylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;3-methylsulfonylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of acetic acid;3-methylsulfonylprop-2-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modifying key signaling molecules. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;3-methylsulfonylprop-2-en-1-ol: Unique due to the presence of both acetic acid and sulfonyl groups.
Phenolic compounds: Share similar biological activities but differ in chemical structure.
Indole derivatives: Exhibit diverse biological activities and are structurally different from this compound.
Uniqueness
This compound is unique due to its dual functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
654641-15-3 |
|---|---|
Formule moléculaire |
C6H12O5S |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
acetic acid;3-methylsulfonylprop-2-en-1-ol |
InChI |
InChI=1S/C4H8O3S.C2H4O2/c1-8(6,7)4-2-3-5;1-2(3)4/h2,4-5H,3H2,1H3;1H3,(H,3,4) |
Clé InChI |
MDEWOVKACWOHLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CS(=O)(=O)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




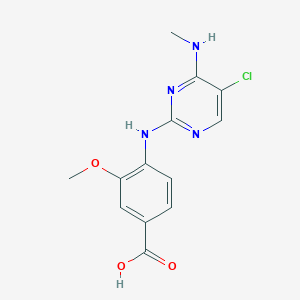
![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
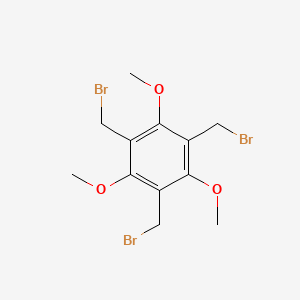
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
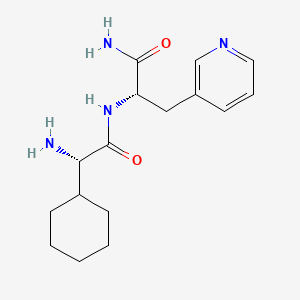
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12518219.png)
![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)
![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)
